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Compound of Interest

Compound Name: delta-Tetradecalactone

Cat. No.: B1661937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the occurrence and concentration of various

delta-lactones across different food matrices. The information is supported by experimental

data and detailed methodologies for analysis, offering a valuable resource for researchers in

food science, flavor chemistry, and related fields.

Delta-lactones (δ-lactones) are a class of cyclic esters that contribute significantly to the aroma

and flavor profiles of a wide variety of foods. Their characteristic creamy, fruity, and coconut-like

notes make them important compounds in both natural food systems and the flavor industry.

This guide delves into a comparative analysis of these compounds in various food matrices,

presenting quantitative data, experimental protocols, and a visualization of their formation

pathway.

Quantitative Analysis of Delta-Lactones
The concentration of delta-lactones can vary significantly depending on the food matrix,

processing conditions, and storage. The following table summarizes the reported

concentrations of key delta-lactones in a range of food products.
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Food Matrix Delta-Lactone
Concentration
Range

Reference(s)

Dairy Products

Butter δ-Decalactone 0.85 - 7.95 mg/kg [1]

δ-Dodecalactone 2.55 - 24.2 mg/kg [2]

Cheese (general) δ-Dodecalactone 3.8 ppm [2]

Cheddar Cheese δ-Decalactone
100 - 150 ppm (in

flavor)
[3]

Blue Cheese δ-Decalactone 200 ppm (in flavor) [3]

Milk δ-Decalactone Present [1]

Cream δ-Decalactone 1,000 ppm (in flavor) [3]

δ-Dodecalactone Present [2]

Fruits

Raspberry δ-Decalactone 0.005 - 1.4 mg/kg [1]

δ-Dodecalactone 0.3 mg/kg [2]

Other Fruits δ-Decalactone up to 0.15 mg/kg [1]

δ-Dodecalactone up to 100.25 mg/kg [2]

Apricot δ-Octalactone Present [4][5]

Peach δ-Octalactone Present [4][5]

Pineapple δ-Octalactone Present [4][5]

Beverages

White Wine δ-Decalactone 0.06 mg/kg [1]

Rum δ-Decalactone 0.02 mg/kg [1]

Alcoholic Beverages

(general)
δ-Decalactone 6.5 ppm (in flavor) [1]
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δ-Dodecalactone 2.07 ppm (in flavor) [2]

Other Food Matrices

Coconut δ-Decalactone 0.1 - 97 mg/kg [1]

δ-Dodecalactone 0.1 - 60 mg/kg [2]

δ-Octalactone Present [5][6]

Baked Goods δ-Decalactone 26.4 ppm (in flavor) [1]

δ-Dodecalactone 20 ppm (in flavor) [2]

Meat Products δ-Dodecalactone 9 ppm (in flavor) [2]

Experimental Protocols for Delta-Lactone Analysis
The accurate quantification of delta-lactones in complex food matrices requires robust

analytical methodologies. Below are detailed protocols for common extraction and analytical

techniques.

Sample Preparation: Extraction of Delta-Lactones
1. Solvent Extraction

This method is suitable for liquid and semi-solid samples, particularly those with high fat

content.

Objective: To extract delta-lactones from the food matrix into an organic solvent.

Procedure:

Homogenize a known quantity of the food sample.

Add a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture like methanol-

cyclohexane). A common ratio is three volumes of solvent to one unit of sample.

Vortex the mixture vigorously to ensure thorough extraction.
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Centrifuge the mixture to separate the solvent layer containing the lactones from the solid

food matrix.

Carefully collect the supernatant (the solvent layer).

The extract can then be concentrated under a gentle stream of nitrogen before GC-MS

analysis.

Key Considerations: The choice of solvent is critical and should be optimized based on the

specific food matrix and the polarity of the target lactones. For high-fat matrices, using a

solvent that minimizes the co-extraction of triglycerides is important.

2. Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a high-vacuum distillation technique ideal for isolating volatile and semi-volatile

compounds like delta-lactones from complex food matrices, especially those high in fat, without

thermal degradation.[7][8]

Objective: To separate volatile aroma compounds, including delta-lactones, from non-volatile

components.

Procedure:

Prepare a solvent extract of the food sample as described in the solvent extraction

method. Common solvents include dichloromethane, diethyl ether, or pentane.[7]

Introduce the solvent extract into the SAFE apparatus.

Apply a high vacuum to the system.

Gently heat the sample (typically 40-50°C) to facilitate the evaporation of volatile

compounds along with the solvent.[7]

The volatiles are then condensed in a cold trap (e.g., using liquid nitrogen).

The collected condensate, containing the delta-lactones, is then ready for analysis.
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Key Considerations: SAFE is a gentle technique that minimizes the formation of artifacts that

can occur with higher temperature distillation methods.[7]

3. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction method suitable for volatile and semi-volatile compounds

in liquid and solid samples.

Objective: To adsorb delta-lactones from the headspace of a sample onto a coated fiber.

Procedure:

Place a known amount of the food sample into a sealed vial.

Heat the sample at a controlled temperature (e.g., 42-60°C) for a specific time to allow the

delta-lactones to volatilize into the headspace.[9]

Expose a coated SPME fiber to the headspace for a defined extraction time. The choice of

fiber coating (e.g., PDMS/DVB) is crucial for efficient trapping of the target analytes.[10]

Retract the fiber and introduce it into the injection port of a gas chromatograph for thermal

desorption and analysis.

Key Considerations: Factors such as extraction time, temperature, sample matrix (e.g.,

ethanol content in wine), and the type of SPME fiber can significantly influence the extraction

efficiency and must be optimized.[9]

Analytical Method: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is the most common technique for the separation and identification of delta-lactones.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Typical GC Conditions:

Column: A capillary column with a suitable stationary phase, such as DB-WAXETR (60 m,

0.25 mm I.D., 0.5 μm film thickness) or a DB-35MS (60 m x 0.25 mm x 0.25 µm), is often
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used.[9][11]

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-

2.0 mL/min).[9][11]

Injection: The sample is injected in split or splitless mode, depending on the concentration

of the analytes.

Oven Temperature Program: A programmed temperature ramp is used to separate the

compounds. A typical program might start at 60°C, hold for a few minutes, then ramp up to

a final temperature of around 240-260°C.[11]

Typical MS Conditions:

Ionization: Electron impact (EI) ionization is commonly used.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio.

Detection: The instrument is often operated in selected ion monitoring (SIM) mode for

targeted quantification of specific delta-lactones to enhance sensitivity and selectivity.[10]

Formation Pathway of Delta-Lactones
Delta-lactones in food are primarily formed from the biochemical modification of unsaturated

fatty acids. The general pathway involves a series of enzymatic reactions, as illustrated in the

diagram below.
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Biochemical Formation Pathway of Delta-Lactones
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Caption: General biochemical pathway for the formation of delta-lactones from unsaturated

fatty acids.

The process begins with the hydrolysis of triglycerides to release free fatty acids. These fatty

acids then undergo hydration or hydroxylation, catalyzed by enzymes like hydratases or

oxygenases, to form hydroxy fatty acids.[12][13][14] Subsequent β-oxidation shortens the fatty
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acid chain, and under acidic conditions, the resulting 5-hydroxyalkanoic acid spontaneously

cyclizes to form the stable six-membered ring of a delta-lactone.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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